molecular formula C13H18N2O2 B4545927 N-[3-(propionylamino)phenyl]butanamide

N-[3-(propionylamino)phenyl]butanamide

Cat. No.: B4545927
M. Wt: 234.29 g/mol
InChI Key: HIIBPOXVDYHVMB-UHFFFAOYSA-N
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Description

N-[3-(Propionylamino)phenyl]butanamide (CAS: 925599-32-2) is a substituted butanamide derivative with the molecular formula C₁₉H₂₂N₂O₃ and a molecular weight of 326.39 g/mol. Its structure features a butanamide backbone modified with a phenoxy group at the 2-position and a propionylamino-substituted phenyl group at the N-position (Fig. 1). Predicted physicochemical properties include a density of 1.191 g/cm³, a high boiling point of 588.3°C, and a pKa of 12.90, indicating weak basicity .

Properties

IUPAC Name

N-[3-(propanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-6-13(17)15-11-8-5-7-10(9-11)14-12(16)4-2/h5,7-9H,3-4,6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIBPOXVDYHVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs based on structural motifs, applications, and physicochemical properties.

3-Oxo-2-Phenylbutanamide

  • Structure : Features a ketone group at the 3-position of the butanamide chain and a phenyl group at the 2-position.
  • Applications : Used as a precursor in amphetamine synthesis, with forensic relevance for detecting illicit drug production .
  • Key Differences: The ketone group in 3-oxo-2-phenylbutanamide enhances reactivity in nucleophilic additions, unlike the phenoxy and propionylamino groups in the target compound. Lower molecular weight (~177.2 g/mol vs. 326.39 g/mol) reduces steric hindrance, favoring synthetic versatility .

N-Butyl-3-Phenylpropionamide

  • Structure: Contains a phenylpropionamide backbone with an N-butyl substituent (C₁₃H₁₉NO, MW: 205.3 g/mol).
  • Applications: Limited data on applications, but safety protocols highlight risks of skin/eye irritation .
  • Key Differences: The absence of a phenoxy group simplifies its structure, reducing hydrophobicity compared to the target compound. 588.3°C for the target) .

2-Amino-3-Methyl-N-[3-(Propan-2-yl)phenyl]butanamide

  • Structure: Substituted with an amino group at the 2-position, a methyl group at the 3-position, and an isopropylphenyl group at the N-position (C₁₄H₂₂N₂O, MW: 234.34 g/mol).
  • Key Differences: The amino group increases polarity, enhancing water solubility relative to the target compound’s phenoxy group. Smaller molecular weight may limit its use in high-temperature applications .

3-Chloro-N-Phenyl-Phthalimide

  • Structure: Aromatic phthalimide core with a chlorine substituent and N-phenyl group (C₁₄H₈ClNO₂, MW: 265.67 g/mol).
  • Applications: Monomer for polyimide synthesis, requiring high purity for polymer production .
  • Key Differences: The rigid phthalimide structure offers superior thermal stability (>300°C decomposition) compared to the target compound’s flexible butanamide chain. The chlorine atom enables electrophilic substitution reactions, contrasting with the target’s inert phenoxy group .

Research Implications and Gaps

  • Synthetic Utility : The high boiling point (588.3°C) indicates thermal stability, favoring high-temperature reactions, unlike 3-oxo-2-phenylbutanamide’s reactive ketone .
  • Safety : N-Butyl-3-phenylpropionamide’s irritancy risks highlight the need for similar safety assessments for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(propionylamino)phenyl]butanamide
Reactant of Route 2
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